molecular formula C10H13NO2 B174949 Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 124455-77-2

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No. B174949
CAS RN: 124455-77-2
M. Wt: 179.22 g/mol
InChI Key: BCKKFUQZDGWAJE-UHFFFAOYSA-N
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Description

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound with the CAS Number: 124455-77-2 . It has a molecular weight of 179.22 and its IUPAC name is ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate .


Synthesis Analysis

The synthesis of ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves the use of 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in tetrahydrofuran (THF) and water at 0 - 20℃ . The reaction yields ethyl 6-oxo-l,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate as a taupe solid with a yield of 25% .


Molecular Structure Analysis

The linear formula of this compound is C10H13NO2 . The InChI Code is 1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3 . The InChI key is BCKKFUQZDGWAJE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.01 cm/s . The Log Po/w (iLOGP) is 2.29 . The water solubility Log S (ESOL) is -2.27 .

Scientific Research Applications

Ethylene and Plant Growth

Research has extensively covered the role of ethylene and its precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology. Ethylene, a simple two-carbon atom molecule, significantly affects plant growth, signaling, and physiology. Its precursor, ACC, not only serves as a key component in ethylene biosynthesis but also plays a role in plant growth and stress response mechanisms. Studies have shown that ACC can influence plant growth positively by being metabolized by bacteria that use ACC-deaminase, which in turn lowers plant stress susceptibility and promotes growth (Van de Poel & Van Der Straeten, 2014).

Chemical Synthesis and Organic Electronics

The synthesis and application of pyrrole-based compounds, including those similar to Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, are crucial in organic electronics. For instance, conjugated polymers containing diketopyrrolopyrrole (DPP) derivatives have garnered attention due to their high performance in electronic devices. These compounds, owing to their electron-deficient nature, are potential candidates for organic electronics, indicating a promising avenue for the application of Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate and its derivatives (Deng et al., 2019).

Ethylene Inhibition for Postharvest Quality

The application of ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) in postharvest technology demonstrates the importance of controlling ethylene for maintaining fruit and vegetable quality. This area of research is significant for extending the shelf life and preserving the quality of perishable goods. It highlights a potential area where Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate derivatives could be explored for similar or related applications (Watkins, 2006).

Safety and Hazards

The safety information available indicates that the compound has a signal word of "Warning" . The hazard statements include H315-H319 . The GHS Pictogram is not specified .

properties

IUPAC Name

ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-6-7-4-3-5-8(7)11-9/h6,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKKFUQZDGWAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

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